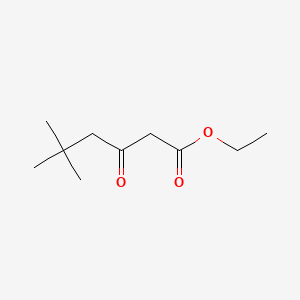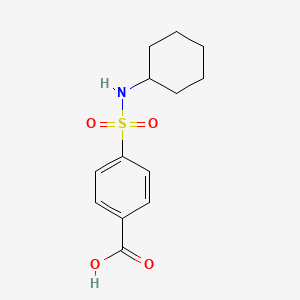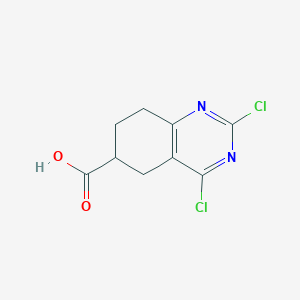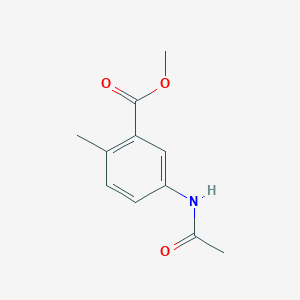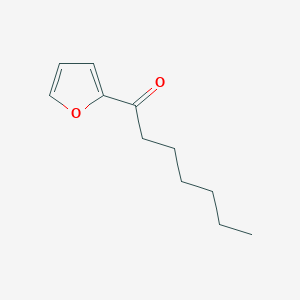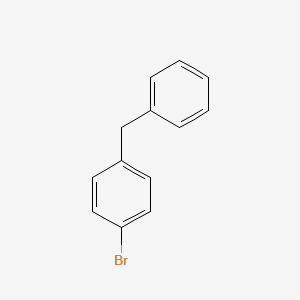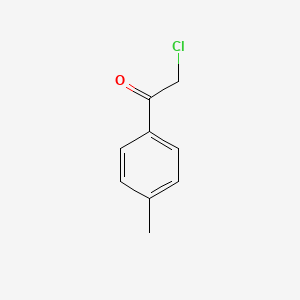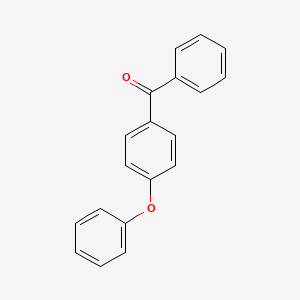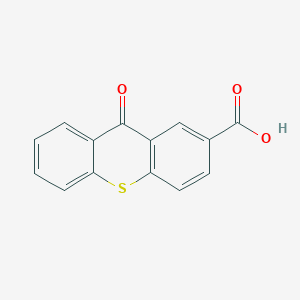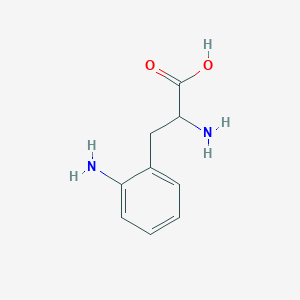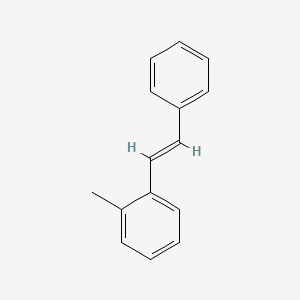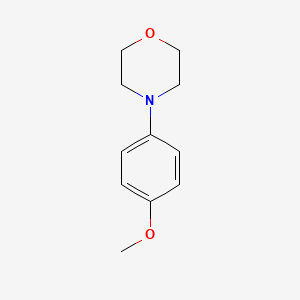
4-(4-Methoxyphenyl)morpholin
Übersicht
Beschreibung
4-(4-Methoxyphenyl)morpholine is an organic compound with the molecular formula C11H15NO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)morpholine typically involves the reaction of 4-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The process can be summarized as follows:
Step 1: 4-Methoxyaniline reacts with epichlorohydrin in the presence of a base to form an intermediate.
Step 2: The intermediate undergoes cyclization with morpholine to yield 4-(4-Methoxyphenyl)morpholine.
Industrial Production Methods: Industrial production of 4-(4-Methoxyphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-(4-Hydroxyphenyl)morpholine.
Reduction: Reduced aromatic derivatives.
Substitution: N-alkyl or N-acyl derivatives of 4-(4-Methoxyphenyl)morpholine.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-(4-Hydroxyphenyl)morpholine: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Phenylmorpholine: Lacks the methoxy substituent on the aromatic ring.
4-(4-Methylphenyl)morpholine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-(4-Methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUAMNUAFGPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327786 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27347-14-4 | |
| Record name | 4-(4-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new nitration process for 4-(4-Methoxyphenyl)morpholine?
A1: The research details a novel nitration process for 4-(4-Methoxyphenyl)morpholine that offers several advantages over traditional methods. The key improvement is the controlled addition of the 4-(4-Methoxyphenyl)morpholine nitric acid salt to concentrated sulfuric acid. This approach ensures a precise 1:1 molar ratio of the substrate and nitric acid, effectively preventing under- or over-nitration []. This control leads to a more robust and safer process with a 59% yield improvement, 30% capacity increase, and 40% waste reduction compared to previous methods [].
Q2: Are there any safety concerns associated with the nitration of 4-(4-Methoxyphenyl)morpholine?
A2: The research highlights that traditional nitration reactions can pose safety risks due to the potential for uncontrolled exothermic reactions and the formation of undesired byproducts. The newly developed process incorporates a detailed thermal hazard analysis, mitigating these risks and leading to a safer working environment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


